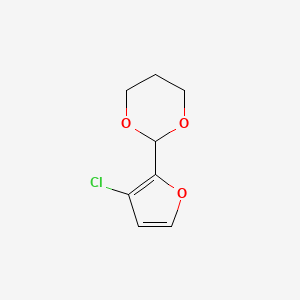
Molybdenum dioxyacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetylacetonato)dioxomolybdenum(VI): molybdenum dioxide bis(acetylacetonate) , is a coordination compound with the formula MoO2(acac)2 . It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in oxidative transformations and is widely used in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)dioxomolybdenum(VI) can be synthesized through the reaction of molybdenum trioxide (MoO3) with acetylacetone (acacH) in the presence of a base. The reaction typically involves dissolving MoO3 in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium hydroxide (NaOH). The mixture is then heated under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of bis(acetylacetonato)dioxomolybdenum(VI) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis(acetylacetonato)dioxomolybdenum(VI) undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to lower oxidation states of molybdenum under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Reduction: Reducing agents such as hydrazine (N2H4) can be used to reduce the compound.
Substitution: Various ligands, including Schiff bases, can be used to replace the acetylacetonate ligands under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: Bis(acetylacetonato)dioxomolybdenum(VI) is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other molybdenum complexes .
Biology: The compound has been studied for its potential biological activities, including its role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes .
Medicine: Research is ongoing to explore the potential medical applications of bis(acetylacetonato)dioxomolybdenum(VI), particularly in the development of new therapeutic agents .
Industry: In industrial applications, the compound is used as a catalyst in various chemical processes, including the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which bis(acetylacetonato)dioxomolybdenum(VI) exerts its catalytic effects involves the activation of oxygen species. The molybdenum center in the compound facilitates the transfer of oxygen atoms to the substrate, leading to the desired oxidation reaction. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of oxygen species .
Comparison with Similar Compounds
Molybdenum(VI) dichloride dioxide (MoO2Cl2): Another molybdenum(VI) compound used in oxidation reactions.
Vanadyl acetylacetonate (VO(acac)2): A vanadium-based compound with similar catalytic properties.
Titanium(IV) oxyacetylacetonate (TiO(acac)2): A titanium-based compound used in similar catalytic applications.
Uniqueness: Bis(acetylacetonato)dioxomolybdenum(VI) is unique due to its high catalytic efficiency and stability in oxidative transformations. Its ability to activate oxygen species and facilitate various oxidation reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H16MoO6 |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
InChI Key |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)


![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)

![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)


![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
